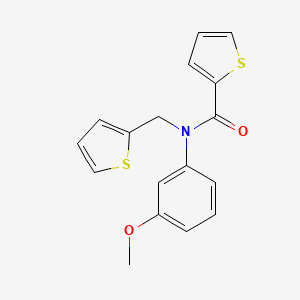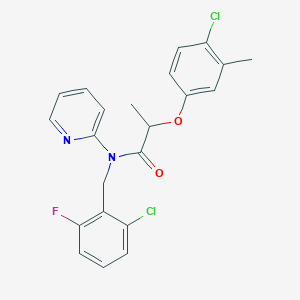
N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Substitution Reactions: The thiophene ring can undergo substitution reactions to introduce the methoxyphenyl and thiophen-2-ylmethyl groups. This can be achieved using reagents like Grignard reagents or organolithium compounds.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE would depend on its specific application:
Pharmacological: It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Materials Science: It may contribute to the electronic properties of materials through its conjugated system, facilitating charge transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide: A simpler analog with similar core structure.
N-(3-Methoxyphenyl)thiophene-2-carboxamide: Lacks the thiophen-2-ylmethyl group.
N-(Thiophen-2-ylmethyl)thiophene-2-carboxamide: Lacks the methoxyphenyl group.
Uniqueness
N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both methoxyphenyl and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C17H15NO2S2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15NO2S2/c1-20-14-6-2-5-13(11-14)18(12-15-7-3-9-21-15)17(19)16-8-4-10-22-16/h2-11H,12H2,1H3 |
Clé InChI |
IEPKBMLUVASWRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-fluorobenzamide](/img/structure/B11331438.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331445.png)
![8,10-bis(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11331459.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11331467.png)
![5-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331471.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11331476.png)
![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B11331487.png)
![2-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11331493.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B11331497.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11331501.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B11331538.png)
![Methyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11331544.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11331548.png)
